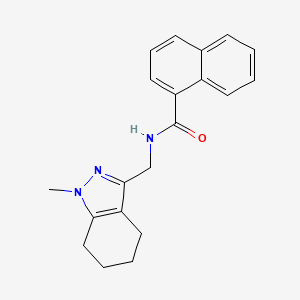

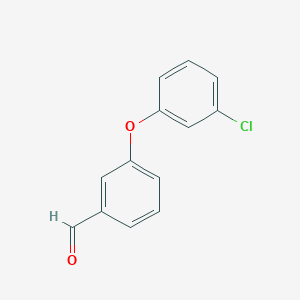

![molecular formula C14H10BrFN2O3 B2922450 [2-(4-Fluoroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate CAS No. 387381-84-2](/img/structure/B2922450.png)

[2-(4-Fluoroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

[2-(4-Fluoroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate, also known as FFAOEP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This molecule is a pyridine derivative that contains both a fluoroanilino and a carboxylate group, which makes it an interesting compound for various biological studies.

Aplicaciones Científicas De Investigación

Radiosynthesis for Imaging Applications

- The study by Pauton et al. (2019) explores the first radiosynthesis of 2-amino-5-[18F]fluoropyridines, demonstrating a method for the palladium-catalyzed reaction of 2-bromo-5-[18F]fluoropyridine with various amines. This method provides a pathway for creating radiolabeled compounds potentially useful in positron emission tomography (PET) imaging applications (Pauton et al., 2019).

Ligand Design for Biological Labeling

- Charbonnière et al. (2002) describe the synthesis of ligands bearing 6-bromo-2,2'-bipyridine pendant arms, showcasing a method for transforming the bromo group to an ester, which then opens pathways for further functionalization. These synthesized scaffolds could be utilized in the rational design of ligands for potential biological labeling applications (Charbonnière et al., 2002).

Novel Synthetic Pathways for Bioactive Molecules

- Hirokawa et al. (2000) present an efficient synthesis of a carboxylic acid moiety of a potent dopamine and serotonin receptors antagonist, showcasing a complex synthetic pathway involving multiple steps such as methoxylation, bromination, and nucleophilic substitution. This research illustrates the intricate chemical processes involved in the synthesis of bioactive molecules (Hirokawa et al., 2000).

Chemoselective Amination

- Stroup et al. (2007) explore the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine, demonstrating catalytic amination conditions that afford selective substitution products. This study highlights the precision achievable in molecular modification, critical for developing pharmaceuticals and complex organic molecules (Stroup et al., 2007).

Propiedades

IUPAC Name |

[2-(4-fluoroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrFN2O3/c15-10-5-9(6-17-7-10)14(20)21-8-13(19)18-12-3-1-11(16)2-4-12/h1-7H,8H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDVZIGWTYDAYGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)COC(=O)C2=CC(=CN=C2)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrFN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-Fluorophenyl)amino)-2-oxoethyl 5-bromonicotinate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(1-Hydroxy-2-methylpropan-2-yl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B2922370.png)

![5-Benzyl-7-(4-chlorophenyl)sulfonyl-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2922374.png)

![2-benzylsulfanyl-3-(4-methylphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2922376.png)

![2-fluoro-N-[4-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]benzamide](/img/structure/B2922377.png)

![N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]-2-phenylethanesulfonamide](/img/structure/B2922381.png)

![N-methyl-3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-amine](/img/structure/B2922385.png)

![(E)-4-(Dimethylamino)-N-[(4-morpholin-4-yloxan-4-yl)methyl]but-2-enamide](/img/structure/B2922387.png)